molecular formula C13H18ClFN2O2 B1442921 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1334148-33-2

2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B1442921
M. Wt: 288.74 g/mol
InChI Key: VGKMDHUROYNPTH-UHFFFAOYSA-N
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Description

“2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride” is a chemical compound with the molecular formula C13H18ClFN2O2. Its molecular weight is 288.75 .

Scientific Research Applications

Synthesis and Biological Evaluation

Quality Control and Stability Studies

A sensitive high-performance liquid chromatographic assay method has been developed for quality control and stability studies of 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a compound structurally related to 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride. This method is crucial for ensuring the quality and stability of this class of compounds (Dwivedi, Saxena, Saxena, & Singh, 2003).

Antimalarial Activity

Piperazine derivatives, closely related to 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, have been synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum. These compounds have shown significant antiplasmodial activity, highlighting the potential for similar compounds in malaria treatment (Mendoza et al., 2011).

Antidepressant and Anxiolytic Activities

Compounds with a similar structure to 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride have been synthesized and tested for antidepressant and anxiolytic activities. These studies contribute to the understanding of the potential psychiatric applications of this class of compounds (Kumar et al., 2017).

Synthesis Techniques

Studies have been conducted on the synthesis of related compounds, providing valuable insights into the chemical properties and synthesis methods that could be applicable to 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride. These insights are crucial for developing new and more effective synthesis strategies (Wang Xiao-shan, 2011).

Alpha-Adrenoceptors Affinity and Properties

Research on 1,4-substituted piperazine derivatives, similar to 2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, has been focused on their affinity for alpha-adrenoceptors and alpha 1-adrenoceptor antagonistic properties. This research is significant for understanding the pharmacological properties of these compounds (Marona et al., 2011).

properties

IUPAC Name

2-(2-fluorophenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2.ClH/c1-10(13(17)16-8-6-15-7-9-16)18-12-5-3-2-4-11(12)14;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKMDHUROYNPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNCC1)OC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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